tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate
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Overview
Description
“tert-Butyl (5,5-difluoroazepan-4-yl)carbamate” is a chemical compound with the CAS Number: 2168486-42-6 . It has a molecular weight of 250.29 . The IUPAC name for this compound is tert-butyl (5,5-difluoroazepan-4-yl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl (5,5-difluoroazepan-4-yl)carbamate” is 1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-6-14-7-5-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 250.29 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Crystal Structure Analysis
Research by Baillargeon et al. (2017) on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate derivatives, revealed molecules linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This study underscores the compound's importance in understanding molecular interactions and crystal engineering (Baillargeon et al., 2017).
Synthetic Chemistry Applications
Lebel and Leogane (2005) demonstrated a mild and efficient one-pot Curtius rearrangement utilizing tert-butyl carbamate, highlighting its utility in the synthesis of protected amines. This process is significant for the preparation of a wide variety of substrates, including protected amino acids, showcasing the compound's versatility in synthetic organic chemistry (Lebel & Leogane, 2005).
Hydrogen Bond Analysis
Das et al. (2016) synthesized two carbamate derivatives and performed a structural characterization to analyze the interplay of strong and weak hydrogen bonds. Their findings highlight the compound's role in forming complex molecular architectures through hydrogen bonding, contributing to the understanding of molecular self-assembly and crystal packing (Das et al., 2016).
Material Science and Sensory Applications
Sun et al. (2015) explored the synthesis of benzothizole modified tert-butyl carbazole derivatives for the detection of volatile acid vapors. Their research demonstrated the significant role of tert-butyl carbamate derivatives in creating materials with potential applications in chemical sensing, showcasing the compound's contribution to the development of new sensory technologies (Sun et al., 2015).
Quantum Chemical Investigations
Milen et al. (2019) conducted a study on the synthesis of triazepino[5,4-a]benzimidazol-4(5H)-ones, estimating the geometry of tert-butyl carbazate rotamers with quantum chemical calculations. This research provides insights into the theoretical aspects of chemical behavior, aiding in the understanding of molecular geometry and electronic structure (Milen et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-6-14-7-5-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZSHNFZZFGRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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